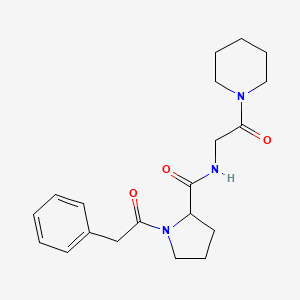
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide, also known as BZP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In
Aplicaciones Científicas De Investigación
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. This compound has been shown to have high selectivity for CAIX over other carbonic anhydrase isoforms, making it a promising candidate for further investigation as an anti-cancer agent.
This compound has also been studied for its potential as a tool for studying the role of the endocannabinoid system in the brain. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has been shown to modulate the activity of the endocannabinoid system in a way that is distinct from other compounds that target this system, making it a valuable tool for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide is complex and not fully understood. It has been shown to interact with a variety of targets in the body, including carbonic anhydrase IX, the endocannabinoid system, and voltage-gated sodium channels. This compound has also been shown to have effects on intracellular calcium signaling and to modulate the activity of GABA receptors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-tumor effects in vitro and in vivo, likely due to its inhibition of carbonic anhydrase IX. This compound has also been shown to modulate pain sensation and to have anxiolytic effects in animal models. Additionally, this compound has been shown to have effects on cardiovascular function and to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide in lab experiments is its high selectivity for carbonic anhydrase IX. This makes it a valuable tool for investigating the role of this enzyme in cancer. Additionally, this compound's unique effects on the endocannabinoid system make it a useful tool for studying this system in more detail.
One limitation of using this compound in lab experiments is its relatively low potency compared to other compounds that target the same systems. Additionally, this compound's mechanism of action is not fully understood, which makes it more difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide. One area of interest is further investigation of its potential as an anti-cancer agent. This could involve studies on its efficacy in animal models of cancer, as well as investigations into its mechanism of action.
Another potential future direction is further investigation of this compound's effects on the endocannabinoid system. This could involve studies on its effects on pain sensation, appetite regulation, and mood, as well as investigations into its interactions with other compounds that target this system.
Finally, future research could focus on developing more potent analogs of this compound that target the same systems. This could involve modifications to the chemical structure of this compound to increase its potency and selectivity.
Métodos De Síntesis
The synthesis method for N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide involves several steps. First, 2-amino-5-cyclopropyl-1,3-benzoxazole is reacted with methyl chloroformate to form the corresponding carbamate. This is then reacted with methanesulfonyl chloride to form the final product, this compound. The purity of the final product can be verified using analytical techniques such as HPLC and NMR spectroscopy.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8(17-22(2,19)20)13(18)15-10-5-6-12-11(7-10)16-14(21-12)9-3-4-9/h5-9,17H,3-4H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZIQCFEXJCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3CC3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)




![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)



![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
